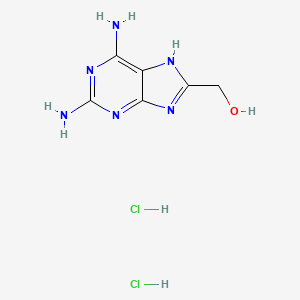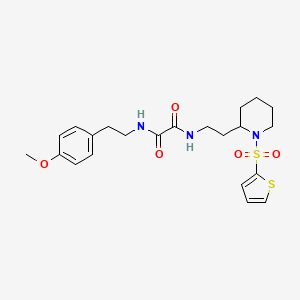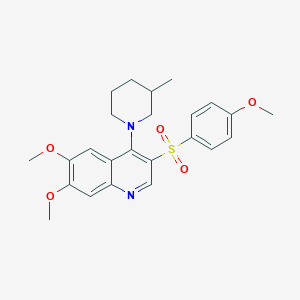
6-Methyloxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloxane-2-carboxylic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is typically in an oil form .
Synthesis Analysis
The synthesis of carboxylic acids like this compound often involves catalytic decarboxylative conversions . This process involves the replacement of the COOH group of carboxylic acids by the extrusion of CO2 . The synthesis can also involve the hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
The IUPAC name for this compound is 6-methyltetrahydro-2H-pyran-2-carboxylic acid . The InChI code for this compound is 1S/C7H12O3/c1-5-3-2-4-6 (10-5)7 (8)9/h5-6H,2-4H2,1H3, (H,8,9) .Chemical Reactions Analysis
Carboxylic acids like this compound can undergo a variety of reactions. They can form a carboxylate salt when they are easily deprotonated, which can then potentially be reacted with an electrophile to complete a substitution of the hydroxyl hydrogen .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Like other carboxylic acids, it can form a carboxylate salt when it is easily deprotonated . This property allows it to potentially react with an electrophile to complete a substitution of the hydroxyl hydrogen .Applications De Recherche Scientifique
Enantioselective Synthesis and Molecular Structure
Research by Arvanitis, Motevalli, and Wyatt (1996) on the enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents provides insights into the stereoselective alkylation processes. This work, involving acyloxazolidinones, underscores the versatility of similar compounds in synthesizing biologically relevant molecules with precise stereochemistry (E. Arvanitis, M. Motevalli, P. B. Wyatt, 1996).
Polymer Science and Material Applications
Wathier, Stoddart, Sheehy, and Grinstaff (2010) described an efficient synthetic strategy for preparing high-molecular-weight hydrophilic polymers bearing carboxylic acid and hydroxyl groups. Their work on poly(5,6-dihydroxyoxanorbornane carboxylic acid) showcases the potential of these polymers to mimic natural acidic polysaccharides, with applications in biotechnology and pharmaceuticals (M. Wathier, Stephanie Stoddart, M. Sheehy, M. Grinstaff, 2010).
Anti-Malarial Research
Murakami, Kawanishi, Itagaki, Horii, and Kobayashi (2002) explored new anti-malarial substances, identifying compounds with potent anti-malarial activity through the synthesis of derivatives from 6-keto-alpha,beta-unsaturated ester. This research highlights the therapeutic potential of structurally related compounds in addressing global health challenges (N. Murakami, M. Kawanishi, S. Itagaki, T. Horii, Motomasa Kobayashi, 2002).
Liquid Crystal Technology
Shitara, Aoki, Hirose, and Nohira (2000) developed chiral 2-methylchroman-2-carboxylic acid derivatives as new chiral dopants for nematic liquid crystals. This research provides a foundation for advancing liquid crystal display technology through the synthesis of optically active compounds (Hiroaki Shitara, Y. Aoki, T. Hirose, H. Nohira, 2000).
Luminescence Sensing and Environmental Monitoring
Zhao, Xu, Qiu, Kang, Wen, and Zhang (2017) reported on the construction of thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal. Their work illustrates the application of carboxylic acid derivatives in creating sensors for environmental contaminants, contributing to environmental safety and monitoring efforts (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, Xiaojing Kang, Lili Wen, Bingguang Zhang, 2017).
Mécanisme D'action
Safety and Hazards
The safety information for 6-Methyloxane-2-carboxylic acid includes several hazard statements: H315, H318, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling the compound safely .
Orientations Futures
The future directions for research on carboxylic acids like 6-Methyloxane-2-carboxylic acid could involve further exploration of their synthesis and reactions . For example, research could focus on developing new catalytic decarboxylative conversions or exploring different reactions that these compounds can undergo .
Propriétés
IUPAC Name |
6-methyloxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-2-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIGPLIXGCKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854695-95-7 |
Source


|
| Record name | 6-methyloxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

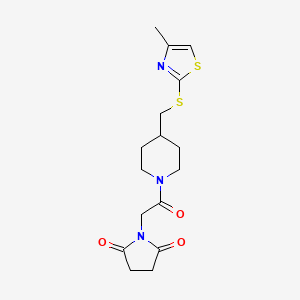
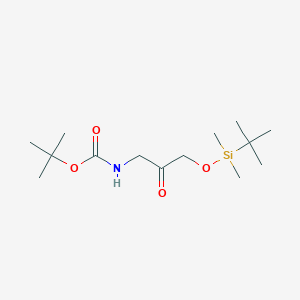
![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)
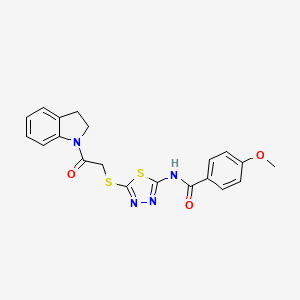
![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2669412.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)

